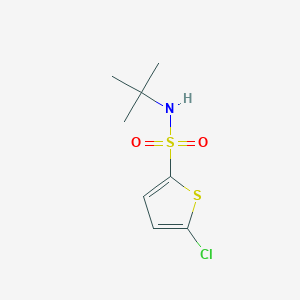

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Übersicht

Beschreibung

5-Chlorothiophene-2-sulfonic acid tert-butylamide is an organic compound with the molecular formula C8H12ClNO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group.

Vorbereitungsmethoden

The synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine→5-Chlorothiophene-2-sulfonic acid tert-butylamide

The reaction is usually performed in an inert atmosphere, such as nitrogen, and at room temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

5-Chlorothiophene-2-sulfonic acid tert-butylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis :

-

Reactivity :

- The compound can undergo oxidation to form sulfonic acid derivatives and can also be reduced to convert the sulfonamide group into an amine. The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Biology

- Enzyme Inhibition Studies :

-

Drug Development :

- Due to its ability to interact with specific molecular targets, it has potential applications in drug design and development, particularly in modulating biochemical pathways relevant to various diseases.

Industry

-

Agrochemicals :

- This compound is used in the production of agrochemicals, which are essential for enhancing agricultural productivity.

-

Dyes Production :

- The compound is also involved in the synthesis of dyes, leveraging its chemical properties to produce vibrant colors for various applications.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Enzyme Interaction Studies : Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties, making them valuable tools for understanding protein dynamics and interactions .

- Synthesis Pathways : A recent study detailed improved synthesis methods for sulfinates using derivatives like this compound, showcasing its role as a building block for more complex organosulfur compounds .

- Pharmaceutical Applications : Investigations into NMDAR modulators have shown that compounds related to this sulfonamide can enhance synaptic plasticity, suggesting potential therapeutic uses in neurological disorders .

Wirkmechanismus

The mechanism of action of 5-Chlorothiophene-2-sulfonic acid tert-butylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Vergleich Mit ähnlichen Verbindungen

5-Chlorothiophene-2-sulfonic acid tert-butylamide can be compared with other sulfonamide derivatives, such as:

5-Bromothiophene-2-sulfonic acid tert-butylamide: Similar structure but with a bromine atom instead of chlorine.

5-Methylthiophene-2-sulfonic acid tert-butylamide: Contains a methyl group instead of a chlorine atom.

5-Nitrothiophene-2-sulfonic acid tert-butylamide: Features a nitro group in place of the chlorine atom.

Biologische Aktivität

5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS No. 155731-14-9) is an organic compound with significant biological activity, primarily due to its structural features, including a thiophene ring and a sulfonamide group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂ClNO₂S₂

- Molecular Weight : 253.8 g/mol

- Structural Features :

- Thiophene ring

- Sulfonamide group

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, which may alter their functional dynamics. Furthermore, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing multiple biochemical pathways crucial for cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial properties. Its structural components contribute to its efficacy against various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition. The interaction of the sulfonamide group with enzyme active sites can lead to significant changes in enzyme activity, which is valuable for drug design and therapeutic applications .

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that compounds structurally similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

- Enzyme Interaction Studies :

- Synthesis and Applications :

Comparative Analysis with Similar Compounds

The table below summarizes the properties and biological activities of this compound in comparison to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiophene ring, sulfonamide group | Strong antimicrobial activity |

| 5-Bromothiophene-2-sulfonic acid tert-butylamide | Similar structure with bromine | Moderate antimicrobial activity |

| 5-Methylthiophene-2-sulfonic acid tert-butylamide | Methyl group instead of chlorine | Enhanced solubility |

Eigenschaften

IUPAC Name |

N-tert-butyl-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZSRWXWBIVADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435734 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155731-14-9 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.